Ponericin-W-like 321
Description
Overview of Antimicrobial Peptides (AMPs) as Innate Immune Effectors
Antimicrobial peptides (AMPs) are fundamental components of the innate immune system, serving as a first line of defense against a wide array of pathogens. tandfonline.com These naturally occurring molecules are found in virtually all forms of life, from bacteria to humans. frontiersin.orgwikipedia.org Typically composed of 12 to 50 amino acids, AMPs are characterized by their cationic nature and amphipathic structure, which allows them to interact with and disrupt the membranes of microbes. wikipedia.org Their broad-spectrum activity extends to Gram-positive and Gram-negative bacteria, fungi, viruses, and even some cancerous cells. wikipedia.org
AMPs are crucial effector molecules in the innate immune response, not only for their direct killing ability but also for their role in modulating the host's immune functions. frontiersin.orgnih.gov They can be expressed constitutively or induced by infectious or inflammatory signals. frontiersin.org Beyond direct antimicrobial action, AMPs participate in various immune processes, including inflammation, wound healing, and maintaining homeostasis, highlighting their multifunctional nature. mdpi.com A key advantage of AMPs is their ability to remain effective against microbes that have developed resistance to conventional antibiotics. frontiersin.org
The Significance of Venoms as Sources of Bioactive Peptides in Chemical Biology Research
Venoms are complex mixtures of biologically active compounds, including a rich diversity of peptides that have been refined through evolution for predation and defense. nih.govresearchgate.net These venom-derived peptides are a significant focus of chemical biology research due to their high potency and specificity for various biological targets, such as ion channels and receptors. nih.govmdpi.com It is estimated that the venoms of organisms like spiders and scorpions could contain millions of unique bioactive peptides. uq.edu.au
The chemical diversity found in venoms from sources such as snakes, spiders, and insects presents a vast library of potential therapeutic leads. nih.govuq.edu.auoup.com Researchers are increasingly turning to these natural sources to discover novel compounds for applications in medicine and agriculture, particularly in the search for new antibiotics to combat antimicrobial resistance. nih.govnih.gov Advanced analytical techniques have facilitated the isolation, purification, and characterization of these peptides, revealing their potential for development into new drugs. nih.govmdpi.com
Positioning of Ponericin-W-like 321 within the Broader Family of Ponericins and Scorpion Peptides
The ponericins are a large family of antimicrobial peptides originally discovered in the venom of predatory ants of the Neoponera genus (formerly Pachycondyla). nih.govresearchgate.netntnu.no They are classified into three subfamilies based on sequence similarity: G, W, and L. researchgate.netnih.gov The W-subfamily, to which this compound belongs, is noted for being "melittin-like" and exhibiting antimicrobial, insecticidal, and hemolytic activity. nih.gov
While most ponericins are sourced from ant venom, this compound was specifically identified in the venom of the Chinese swimming scorpion, Lychas mucronatus. vulcanchem.comnovoprolabs.comunal.edu.counal.edu.co This discovery is significant as it indicates that ponericin-like peptides are not exclusive to ants and represent an evolutionarily conserved defense mechanism across different arthropods. vulcanchem.comebi.ac.uk The peptide shares structural and functional similarities with other ponericins, such as the tendency to form an amphipathic α-helical structure in membrane environments, which is key to its antimicrobial action. nih.govvulcanchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Amino Acid Sequence | FGSLFSLGSKLLPSVFKLFSRKKQ | vulcanchem.comnovoprolabs.comunal.edu.co |
| Full Sequence | Phe-Gly-Ser-Leu-Phe-Ser-Leu-Gly-Ser-Lys-Leu-Leu-Pro-Ser-Val-Phe-Lys-Leu-Phe-Ser-Arg-Lys-Lys-Gln | vulcanchem.comnovoprolabs.com |
| Length | 24 amino acids | vulcanchem.comunal.edu.co |
| Molar Mass | 2715.28 Da | vulcanchem.comunal.edu.co |
| Net Charge | +5 | vulcanchem.com |
| Source Organism | Lychas mucronatus (Chinese swimming scorpion) | vulcanchem.comnovoprolabs.comunal.edu.co |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FGSLFSLGSKLLPSVFKLFSRKKQ |
Origin of Product |
United States |
Discovery and Biological Origin of Ponericin W Like 321
Isolation and Identification Methodologies for Venom Peptides
The study of venom components is a sophisticated process that relies on a combination of advanced biochemical and analytical techniques to separate and identify individual peptides from a complex mixture. mdpi.com The isolation and characterization of venom peptides like Ponericin-W-like 321 are crucial for understanding their structure and function. creative-biolabs.com
The process typically begins with the extraction of crude venom from the host organism. acs.org This raw venom is then subjected to a multi-step purification process. A primary and widely used technique is High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). hilarispublisher.comnih.govnih.gov This method separates the venom's components based on their hydrophobicity, yielding multiple fractions. creative-biolabs.comnih.gov Other chromatographic techniques, such as ion-exchange and molecular exclusion chromatography, can also be employed for further separation based on charge and size, respectively. creative-biolabs.com
Once the venom is fractionated, the focus shifts to identifying the molecular mass and amino acid sequence of the peptides within each fraction. Mass spectrometry (MS) is a cornerstone of this phase. mdpi.com Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to accurately determine the molecular weights of the peptides. hilarispublisher.comnih.gov
For sequencing, two primary approaches are used:
Direct Sequencing: This can be achieved through methods like tandem mass spectrometry (MS/MS) analysis or automated Edman degradation, which sequentially removes amino acid residues from the N-terminus of the peptide for identification. nih.gov
Transcriptomics: A more modern approach involves analyzing the venom gland's messenger RNA (mRNA) to create a transcriptomic library. capes.gov.brmdpi.com This library contains the genetic blueprints for all the peptides produced in the venom gland. By translating these genetic sequences, researchers can predict the amino acid sequences of the peptides, which are then typically confirmed using mass spectrometry data. capes.gov.brmdpi.com
These integrated methodologies allow for the high-throughput discovery and characterization of novel peptides from even minute quantities of venom. mdpi.commdpi.com
Natural Occurrence and Host Organism: Lychas mucronatus
This compound has been identified in the venom of the scorpion Lychas mucronatus, commonly known as the Chinese swimming scorpion. vulcanchem.comnovoprolabs.com This species belongs to the family Buthidae, one of the largest and most widespread scorpion families. capes.gov.brexpasy.org The venom of L. mucronatus is a complex cocktail of numerous bioactive compounds, primarily proteins and peptides. capes.gov.brijcr.info
Transcriptomic analysis of the venom glands of Lychas mucronatus has revealed an extreme diversity of peptides and proteins. capes.gov.br Among these are various antimicrobial peptides (AMPs), including the well-studied mucroporin (B1577350) and its variants, which exhibit activity against bacteria and viruses. ijcr.infomdpi.com The identification of this compound within this scorpion's venom arsenal (B13267) demonstrates the presence of multiple, structurally distinct families of AMPs coexisting in a single venom. vulcanchem.comijcr.info This particular peptide is classified as a non-disulfide-bridged peptide (NDBP), a structural class common among scorpion venom AMPs. expasy.orgmdpi.com
The table below summarizes the key details of this compound.
| Property | Value |
| Name | This compound |
| Host Organism | Lychas mucronatus (Chinese swimming scorpion) novoprolabs.comexpasy.org |
| Phylum | Arthropoda unal.edu.co |
| Amino Acid Sequence | FGSLFSLGSKLLPSVFKLFSRKKQ vulcanchem.comnovoprolabs.com |
| Length | 24 amino acids vulcanchem.comnovoprolabs.com |
| Molar Mass | 2715.28 Da vulcanchem.comunal.edu.co |
| Peptide Family | Ponericin (W-subfamily) vulcanchem.com |
Comparative Analysis of Peptide Families from Ponerinae Ants and Scorpions
The discovery of a ponericin-like peptide in a scorpion is scientifically significant because the ponericin family was originally discovered in and named after the Ponerinae subfamily of ants. nih.govvulcanchem.com This finding prompts a comparative analysis of the peptide families from these two distinct arthropod groups.
Peptides from Ponerinae Ants: The venom of Ponerinae ants, such as Neoponera goeldii (formerly Pachycondyla goeldii), is a rich source of bioactive peptides. nih.govnih.gov These venoms are used for predation and defense. nih.gov The ponericins isolated from these ants are a major family of linear, cationic antimicrobial peptides. nih.govnih.gov They are categorized into three subfamilies based on sequence similarities: nih.govmdpi.com
Ponericin-G: Show similarity to cecropin-like peptides. nih.gov
Ponericin-W: Similar to gaegurins and melittin (B549807), they are known for their antimicrobial, hemolytic, and insecticidal activities. nih.govacs.org
Ponericin-L: Share sequence similarities with dermaseptins. nih.gov
These ant venom peptides are generally characterized as being short, linear, and polycationic, often forming α-helical structures that allow them to disrupt cell membranes. mdpi.com
Peptides from Scorpions: Scorpion venoms are arguably one of the most complex natural sources of peptides, with estimates of over 150,000 different peptides across all species. expasy.org These peptides are broadly classified into two main groups: mdpi.com
Disulfide-Bridged Peptides (DBPs): This group includes the majority of scorpion neurotoxins, which have a compact structure stabilized by multiple disulfide bonds. They typically target ion channels. mdpi.com
Non-Disulfide-Bridged Peptides (NDBPs): These are linear peptides lacking disulfide bonds. This group contains many of the scorpion venom's antimicrobial peptides. mdpi.com Like ant AMPs, they are often cationic and amphipathic.
Comparative Insights: The presence of this compound in Lychas mucronatus venom alongside the original ponericins in Ponerinae ant venom suggests a case of convergent evolution. vulcanchem.com This is where different species independently evolve similar traits to adapt to similar pressures, such as defense against microbial pathogens. This compound shares significant sequence similarity and structural characteristics with the Ponericin-W subfamily found in ants. vulcanchem.com Both are cationic, amphipathic peptides predicted to form an α-helical structure, which is critical for their membrane-disrupting antimicrobial action. vulcanchem.com
The following tables provide a comparative overview of these peptide families.
Table 1: General Comparison of Venom Peptide Families
| Feature | Ponerinae Ant Peptides | Scorpion Peptides |
|---|---|---|
| Primary Peptide Types | Linear, cationic peptides (e.g., Ponericins); some neurotoxins (e.g., Poneratoxin). mdpi.com | Disulfide-bridged neurotoxins; Non-disulfide-bridged antimicrobial peptides. mdpi.com |
| Structural Diversity | Families include Ponericin G, W, and L; some dimeric peptides. nih.govmdpi.com | Extremely high diversity; numerous peptide families targeting a wide array of ion channels and membranes. capes.gov.brexpasy.org |
| Shared Structural Motif (AMPs) | Short, linear, cationic, amphipathic α-helical peptides. mdpi.com | Short, linear, cationic, amphipathic α-helical peptides (NDBPs). mdpi.com |
Table 2: Specific Compound Examples
| Compound Name | Host Organism | Peptide Family | Key Characteristic |
|---|---|---|---|
| Ponericin-W1 | Neoponera goeldii (Ant) | Ponericin-W | Original member of the W-subfamily from Ponerinae ants. nih.gov |
| Ponericin-G1 | Neoponera goeldii (Ant) | Ponericin-G | Member of the cecropin-like G-subfamily. nih.gov |
| Mucroporin | Lychas mucronatus (Scorpion) | Mucroporin | Cationic antimicrobial peptide from the same host as this compound. ijcr.infofrontiersin.org |
| This compound | Lychas mucronatus (Scorpion) | Ponericin-W (by similarity) | A ponericin family member found outside of the Ponerinae ants. vulcanchem.comexpasy.org |
Structural Characterization and Classification of Ponericin W Like 321
Primary Sequence Determination and Features of Ponericin-W-like 321
The primary structure of this compound consists of a linear chain of 24 amino acids. vulcanchem.comunal.edu.co Its sequence has been determined as FGSLFSLGSKLLPSVFKLFSRKKQ. vulcanchem.comunal.edu.co The full amino acid sequence is Phe-Gly-Ser-Leu-Phe-Ser-Leu-Gly-Ser-Lys-Leu-Leu-Pro-Ser-Val-Phe-Lys-Leu-Phe-Ser-Arg-Lys-Lys-Gln. vulcanchem.comnovoprolabs.com
Key features of its primary structure include a high content of hydrophobic amino acids (41.67%) and a significant number of lysine (B10760008) (K) and arginine (R) residues. vulcanchem.com This composition results in a net positive charge of +5 at physiological pH and an amphipathic nature, which are critical characteristics for its interaction with microbial cell membranes. vulcanchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | FGSLFSLGSKLLPSVFKLFSRKKQ | vulcanchem.comunal.edu.co |
| Length | 24 amino acids | vulcanchem.comunal.edu.co |
| Molar Mass | 2715.28 Da | vulcanchem.comunal.edu.co |
| Net Charge (at pH 7) | +5 | vulcanchem.com |
| Hydrophobic Amino Acid Percentage | 41.67% | vulcanchem.com |
Secondary Structure Elucidation in Diverse Environments
In aqueous solutions, many antimicrobial peptides like ponericins exist in a random, unordered conformation. However, upon interaction with the polar environment of a cell membrane, they adopt a more defined secondary structure. nih.govresearchgate.net Structural analyses and predictions suggest that this compound forms an amphipathic α-helical structure in such environments. vulcanchem.com This conformational change is a hallmark of many membrane-active peptides. mdpi.com
The formation of an α-helix arranges the amino acid residues in a specific spatial orientation, with the hydrophobic residues partitioning into the lipid core of the membrane and the hydrophilic, cationic residues remaining exposed to the aqueous environment or interacting with the negatively charged phospholipid head groups of bacterial membranes. vulcanchem.com This amphipathic structure is crucial for its membrane-disrupting activity. Circular dichroism (CD) spectroscopy is a common technique used to study such conformational changes in peptides in different solvent environments, including membrane mimetics like trifluoroethanol (TFE) or lipid vesicles. researchgate.netntnu.nonih.gov For instance, studies on the related ponericin L2 showed a shift from a random coil in water to a 39% helical content in a TFE/water mixture. researchgate.net
Structural Similarities and Phylogenetic Relationships within the Ponericin Family (G, W, L Subfamilies)
The ponericin family of peptides, originally isolated from the ant Neoponera goeldii (formerly Pachycondyla goeldii), is classified into three subfamilies—G, W, and L—based on primary structure similarities. nih.govnih.gov
Ponericin G subfamily: Shows significant sequence similarity to cecropin-like peptides. nih.govmdpi.com
Ponericin W subfamily: To which this compound belongs, shares homology with melittin (B549807) (from bee venom) and gaegurins (from frog skin). nih.govmdpi.com The similarity within this subfamily can be as high as 60-88%. vulcanchem.com
Ponericin L subfamily: Is structurally similar to dermaseptins, another class of frog skin antimicrobial peptides. nih.govmdpi.com
The discovery of this compound in a scorpion venom suggests a shared, evolutionarily conserved defense mechanism among different arthropods. vulcanchem.com This cross-species presence points towards convergent evolution, where different organisms independently evolve similar molecular strategies for defense. vulcanchem.com
Table 2: Ponericin Subfamily Homologies
| Ponericin Subfamily | Similar Peptide Family | Reference |
|---|---|---|
| G | Cecropins | nih.govmdpi.com |
| W | Melittin, Gaegurins | nih.govmdpi.com |
| L | Dermaseptins | nih.govmdpi.com |
Identification of Conserved Motifs and Residues Relevant to Function
Across the ponericin family, certain amino acid residues and motifs are conserved, indicating their importance for structure and function. In the Ponericin G and W families, a Proline (Pro) residue is frequently found near the middle of the peptide sequence. nih.govresearchgate.net This Proline is thought to induce a kink or hinge in the helical structure, which can be critical for the peptide's interaction with and penetration of the cell membrane.
While this compound also contains a Proline residue at position 13, other motifs are important for the function of antimicrobial peptides in general. For instance, the distribution of cationic residues (Lysine and Arginine) is crucial for the initial electrostatic attraction to negatively charged bacterial membranes. vulcanchem.com The C-terminal region of this compound (SRKKQ) is particularly rich in these cationic residues, creating a highly positive locus on the peptide. vulcanchem.comunal.edu.co The arrangement of hydrophobic residues (like Phe, Leu, Val) is equally important for the peptide's ability to insert into and disrupt the lipid bilayer, leading to microbial cell death. vulcanchem.com
Compound Names Mentioned
Arginine
Cecropin B
Dermaseptin 3
Dermaseptin 5
Gaegurin 5
Glycine
Lysine
Melittin
Phe-Gly-Ser-Leu-Phe-Ser-Leu-Gly-Ser-Lys-Leu-Leu-Pro-Ser-Val-Phe-Lys-Leu-Phe-Ser-Arg-Lys-Lys-Gln
Phenylalanine
Ponericin G1
Ponericin G3
Ponericin G4
Ponericin G6
Ponericin L1
Ponericin L2
this compound
Proline
Trifluoroacetic acid
Valine
Mechanistic Investigations of Ponericin W Like 321 Action
Interaction with Microbial Membranes and Models
The initial and most critical step in the antimicrobial action of Ponericin-W-like 321 is its interaction with the microbial cell membrane. This process is driven by the peptide's physicochemical properties and results in the disruption of the membrane's barrier function.
Electrostatic Interactions with Anionic Phospholipids (B1166683)
The cell membranes of bacteria are rich in anionic phospholipids, such as phosphatidylglycerol (PG), which impart a net negative charge to the membrane surface. semanticscholar.orgopenaccessjournals.com In contrast, eukaryotic cell membranes are typically composed of zwitterionic phospholipids like phosphatidylcholine (PC) in their outer leaflet. semanticscholar.org This difference in charge distribution is a key factor in the selective targeting of microbial membranes by cationic antimicrobial peptides like this compound. semanticscholar.orgopenaccessjournals.com
The positive charge of this compound, attributed to its lysine (B10760008) and arginine residues, facilitates a strong electrostatic attraction to the negatively charged bacterial membrane. vulcanchem.commdpi.com This initial binding is a rapid process, driven by the favorable electrostatic interactions between the cationic peptide and the anionic phospholipids of the microbial membrane. frontiersin.orgresearchgate.net This electrostatic guidance ensures that the peptide accumulates at the bacterial surface, a crucial prerequisite for its subsequent disruptive actions. mdpi.com
Membrane Permeabilization and Pore Formation Models (e.g., Barrel-Stave, Toroidal Pore, Carpet Models)
Following the initial electrostatic binding, this compound induces membrane permeabilization, a process that can be described by several models. nih.govresearchgate.net The specific model that best describes the action of a particular peptide can depend on factors such as peptide concentration, lipid composition of the membrane, and the peptide's structural characteristics. mdpi.com
Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a pore resembling a barrel, where the peptides themselves form the staves of the barrel. frontiersin.orgbiorxiv.org This creates a hydrophilic channel through the hydrophobic membrane core.
Toroidal Pore Model: This model also involves the formation of a pore, but in this case, the peptides and the lipid head groups curve inward to line the pore. frontiersin.org This results in a continuous curvature of the membrane, creating a "wormhole" through the bilayer.
Carpet Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. explorationpub.com Once a critical concentration is reached, this carpet disrupts the membrane integrity, leading to the formation of transient pores or the complete disintegration of the membrane into micelles. nih.gov
The amphipathic α-helical structure that ponericins are thought to adopt in a membrane environment is crucial for these disruptive processes. vulcanchem.comnih.gov This structure allows the hydrophobic residues of the peptide to interact with the lipid core of the membrane while the hydrophilic residues interact with the aqueous environment and the lipid headgroups, facilitating the disruption of the membrane's architecture. researchgate.net
Effects on Membrane Fluidity and Integrity
The interaction of this compound with the microbial membrane leads to significant alterations in its physical properties, including its fluidity and integrity. The insertion of the peptide into the lipid bilayer disrupts the ordered packing of the phospholipid molecules, which can lead to an increase in membrane fluidity. mdpi.com This disruption can compromise the membrane's ability to function as a selective barrier. mdpi.com
Intracellular Targets and Biochemical Pathways
While membrane disruption is a primary mechanism of action for many antimicrobial peptides, including likely for this compound, evidence suggests that these peptides can also translocate across the membrane and interact with intracellular targets. mdpi.commdpi.com This intracellular activity provides a secondary mechanism to ensure cell death.
Interaction with Nucleic Acids (DNA, RNA) and Inhibition of Biosynthesis
Once inside the cell, cationic peptides like this compound can interact with negatively charged macromolecules such as DNA and RNA. mdpi.commdpi.com This interaction is again driven by electrostatic forces between the positively charged peptide and the phosphate (B84403) backbone of the nucleic acids. mdpi.com
Binding of the peptide to DNA and RNA can interfere with essential cellular processes:
Inhibition of Replication and Transcription: The binding of the peptide can physically block the access of polymerases and other enzymes required for DNA replication and RNA transcription, thereby halting the synthesis of new genetic material and proteins. researchgate.netnih.gov
Disruption of Nucleic Acid Structure: The interaction can lead to the condensation or aggregation of nucleic acids, altering their structure and rendering them non-functional. genscript.com.cn Some peptides have been shown to intercalate into the DNA helix, further disrupting its structure. mdpi.com
Studies on related ponericins have demonstrated their ability to bind to genomic DNA and inhibit the synthesis of both DNA and RNA. mdpi.comgenscript.com.cn This suggests that this compound may also possess the ability to target and disrupt nucleic acid functions within the microbial cell.
Influence on Protein Synthesis and Enzyme Activity
In addition to targeting nucleic acids, antimicrobial peptides can also interfere with protein synthesis and the activity of essential enzymes.
Inhibition of Protein Synthesis: Some antimicrobial peptides can bind to ribosomes, the cellular machinery responsible for protein synthesis, and inhibit their function. rsc.org This can occur by blocking the ribosomal exit tunnel or interfering with the translocation of the ribosome along the mRNA molecule. rsc.orgyoutube.com Proline-rich antimicrobial peptides, for instance, are known to specifically target the ribosome and inhibit translation. rsc.org
Inhibition of Enzyme Activity: Antimicrobial peptides can also inhibit the activity of various intracellular enzymes. nih.gov For example, some peptides have been shown to inhibit proteases, which are crucial for various cellular functions. nih.gov Others may interfere with enzymes involved in cell wall synthesis or energy metabolism. mdpi.commdpi.com
Modulation of Intracellular Signaling Mechanisms
Beyond direct membrane disruption, emerging research on antimicrobial peptides (AMPs) suggests that their mechanisms of action can extend to the modulation of intracellular signaling pathways. While direct studies on the intracellular signaling effects of this compound are not extensively detailed in current literature, the activities of related ponericins and other AMPs provide a framework for its potential intracellular targets and signaling modulation capabilities. researchgate.netmdpi.commdpi.com
Upon entering a target cell, this compound and similar peptides can interact with various intracellular components, leading to the disruption of essential cellular processes. mdpi.comfrontiersin.org This can include the inhibition of nucleic acid and protein synthesis, as well as the induction of programmed cell death, or apoptosis, through the modulation of specific signaling cascades. mdpi.comfrontiersin.org
Research on peptides with structural similarities to the Ponericin-W family, such as melittin (B549807), has shown the ability to induce apoptosis. This process is often mediated through the activation of caspase pathways and the involvement of reactive oxygen species (ROS). mdpi.com Furthermore, some AMPs have been observed to influence key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov The NF-κB pathway is a central regulator of the immune response, and its inhibition can suppress the expression of pro-inflammatory genes. archivesofmedicalscience.comfrontiersin.org Similarly, the MAPK pathway is involved in cellular processes like proliferation, differentiation, and apoptosis, and its modulation can significantly impact cell fate. nih.gov
A study on the antimicrobial peptide Ponericin W1 demonstrated its ability to penetrate the cell membrane of Geotrichum citri-aurantii and accumulate in the cytoplasm. mdpi.com The findings indicated that Ponericin W1 can bind to the genomic DNA of the fungus, disrupt the double-helix structure, and inhibit both DNA and RNA synthesis. mdpi.com While this study focused on a different member of the Ponericin W family, it highlights a potential intracellular mechanism that could be shared by this compound.
The table below summarizes the potential intracellular signaling mechanisms that may be modulated by this compound, based on findings from related antimicrobial peptides. It is important to note that these are hypothesized actions and require direct experimental validation for this compound.
| Potential Signaling Pathway/Mechanism | Observed Effect in Related Peptides | Potential Consequence | Supporting Evidence for Related Peptides |
| Apoptosis Induction | Upregulation of pro-apoptotic proteins (e.g., Bax) and activation of caspases. mdpi.com | Programmed cell death of the target cell. | mdpi.com |
| NF-κB Signaling Pathway | Inhibition of NF-κB activation and nuclear translocation. archivesofmedicalscience.comfrontiersin.org | Suppression of inflammatory responses. | archivesofmedicalscience.comfrontiersin.org |
| MAPK Signaling Pathway | Inhibition of the phosphorylation of key MAPK proteins (e.g., JNK, ERK, p38). nih.govnih.gov | Regulation of cell proliferation, differentiation, and apoptosis. | nih.govnih.gov |
| Nucleic Acid Synthesis Inhibition | Binding to DNA and RNA, leading to the disruption of their synthesis. mdpi.com | Inhibition of cellular replication and vital protein production. | mdpi.com |
Further research is necessary to elucidate the specific intracellular signaling pathways directly modulated by this compound and to confirm if it shares the mechanisms of action observed in other members of the ponericin family and the broader class of antimicrobial peptides.
Biological Activities and Scope of Ponericin W Like 321
Antimicrobial Spectrum of Activity
Ponericin-W-like 321 and related peptides exhibit potent antimicrobial properties, targeting a range of bacteria and fungi through mechanisms that often involve disrupting the microbial cell membrane. ntnu.norsc.org
The ponericin family of peptides demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov While specific minimum inhibitory concentration (MIC) data for this compound is not extensively documented, studies on closely related ponericins, such as Ponericin-W1 and a ponericin-like peptide from Bombyx mori (Bm-ponericin-L1), provide insight into the family's antibacterial efficacy.
Research on rationally designed antimicrobial peptides (AMPs) derived from Ponericin-W1 has shown considerable activity. rsc.org Modifications to the hydrophobic and hydrophilic regions of the parent peptide resulted in analogues with enhanced antibacterial action, particularly against Gram-negative bacteria. rsc.org For instance, designed peptides At3, At5, At8, and At10 displayed significant antibacterial activity. rsc.org Similarly, Bm-ponericin-L1 has been tested against several ESKAPE pathogens, which are known for their resistance to multiple antibiotics. nih.gov The peptide showed inhibitory effects against Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov
The mechanism of action for these peptides is believed to involve the formation of an amphipathic α-helical structure upon interaction with the polar environment of cell membranes, which facilitates disruption. nih.govresearchgate.net
Table 1: In Vitro Antibacterial Activity of Ponericin-Like Peptides This table presents the Minimum Inhibitory Concentration (MIC) values for various ponericin-like peptides against selected bacterial strains. The data is compiled from in vitro studies and illustrates the peptides' efficacy.
This compound is known to possess antifungal properties. ntnu.no Studies on related ponericin-like peptides have demonstrated potent activity against various fungal pathogens, notably species from the genus Candida. A synthetic ponericin-like peptide, Dq-3162, isolated from the giant ant Dinoponera quadriceps, has shown a broad spectrum of antifungal activity in vitro, with low MIC values against several Candida species, including a clinical strain resistant to conventional antifungal drugs like amphotericin B and fluconazole. nih.gov
The antifungal mechanism may involve more than just membrane disruption; some studies suggest that ponericins can penetrate the fungal cell and interact with intracellular targets like DNA. mdpi.com For example, Ponericin W1 was shown to bind to the genomic DNA of Geotrichum citri-aurantii, suggesting a mechanism that goes beyond simple membrane permeabilization. mdpi.com
Table 2: In Vitro Antifungal Activity of Ponericin-Like Peptide Dq-3162 This table details the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) of the ponericin-like peptide Dq-3162 against various Candida species from in vitro assays.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains (In Vitro Studies)
Non-Antimicrobial Biological Activities of Related Ponericins
Beyond their ability to combat microbes, peptides of the ponericin family exhibit other significant biological activities, primarily related to predation and defense. nih.govnih.gov
Ponericins are potent insecticidal agents, a function directly related to their role in the venom of predatory ants used to subdue prey. nih.govnih.govnih.gov In laboratory settings, synthetic ponericins have demonstrated lethal and paralytic effects against various insects. Studies on ponericins isolated from Neoponera ants showed rapid contractile paralysis when injected into sheep blowflies (Lucilia cuprina). ntnu.no For some ponericins, this paralysis was reversible, while for others, it progressed to lethality within 24 hours. ntnu.no Early research also documented the insecticidal activity of ponericins against cricket larvae. nih.govbiorxiv.org
Table 3: Insecticidal Activity of Ponericin Peptides against Sheep Blowfly (Lucilia cuprina) This table presents the median paralytic dose (PD50) and median lethal dose (LD50) for several ponericin peptides, highlighting their potent insecticidal effects.
A significant non-antimicrobial activity discovered for ponericins is their ability to act against parasitic worms. nih.gov Bioassay-guided fractionation of ant venoms from the Neoponera genus identified several ponericins with potent anthelmintic properties. nih.govresearchgate.net These peptides were shown to inhibit the development of Haemonchus contortus, a major pathogenic nematode affecting livestock, with low micromolar efficacy. nih.govnih.gov This broadens the functional scope of these venom peptides beyond their previously assumed roles in predation and antimicrobial defense. nih.gov
**Table 4: Anthelmintic Activity of Ponericin Peptides against Haemonchus contortus*** *This table shows the half-maximal inhibitory concentration (IC50) for several ponericin peptides, demonstrating their efficacy in inhibiting the larval development of the parasitic nematode H. contortus.
Insecticidal Properties
Role in Host Innate Immunity and Defense Mechanisms
Antimicrobial peptides (AMPs) like the ponericins are fundamental components of the innate immune system in insects and other arthropods. nih.govnih.govmdpi.com They serve as a crucial first line of defense against a wide array of pathogenic microorganisms. nih.govmdpi.com The presence of ponericins in ant venom is believed to serve a dual purpose: subduing prey and providing a defensive barrier against microbial pathogens that could be introduced into the colony via that prey. nih.govbiorxiv.org The concentrations of these peptides found in the venom are compatible with exerting an effective antibacterial action in vivo. nih.govbiorxiv.org
The evolutionarily conserved nature of ponericins, highlighted by the presence of this compound in a scorpion and other ponericins in ants, suggests their fundamental importance in arthropod host defense. researchgate.net The immune response in insects following a pathogenic challenge involves the production of various AMPs, and ponericin-like peptides have been identified as key effectors in this humoral immune response. nih.govfrontiersin.org Their broad-spectrum activity allows the host to mount a rapid and non-specific defense against invading bacteria, fungi, and other pathogens, underscoring their vital role in innate immunity. plos.orgnih.gov
Table of Compounds Mentioned
Structure Activity Relationship Sar Studies for Ponericin W Like 321 and Its Analogs
Influence of Amino Acid Sequence and Composition on Activity
The primary sequence of amino acids is a fundamental determinant of the activity of antimicrobial peptides (AMPs), including those in the ponericin family. Ponericin-W-like 321, with its 24-amino acid sequence (FGSLFSLGSKLLPSVFKLFSRKKQ), showcases a composition that is critical to its function. vulcanchem.com Ponericins are categorized into three main families—G, W, and L—based on similarities in their primary structures. mdpi.comnih.govresearchgate.net The W-subfamily, to which this compound belongs, exhibits notable sequence similarity to melittin (B549807) and gaegurins. mdpi.comnih.govresearchgate.net
Research into ponericin analogs has demonstrated that specific amino acid substitutions can significantly impact antimicrobial potency. For instance, in a study of ponericin L1, replacing the native hydrophobic residues with others like leucine (B10760876), isoleucine, phenylalanine, alanine, or valine resulted in varied effects on bilayer interaction and antimicrobial efficacy. nih.gov Similarly, modifications to another scorpion-derived peptide, AamAP1, where histidine was replaced by lysine (B10760008), led to a 25-fold increase in activity against E. coli. frontiersin.org The presence of a proline residue near the middle of the sequence is a conserved feature in most ponericin G and W family members, suggesting its structural importance. nih.gov The strategic placement of specific residues, such as tryptophan, is also recognized for its role in promoting peptide-membrane interactions. nih.gov
Table 1: Amino Acid Sequence and Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | FGSLFSLGSKLLPSVFKLFSRKKQ |
| Length | 24 amino acids |
| Molar Mass | 2715.28 Da |
| Net Charge | +5 |
| Isoelectric Point (pI) | 12.1 |
| Boman Index | 0.72 |
| Aliphatic Index | 93.33 |
Source: vulcanchem.com
Role of Hydrophobicity and Amphiphilicity
Hydrophobicity and amphiphilicity are paramount to the membrane-disrupting mechanism of many AMPs. This compound has a hydrophobic amino acid content of 41.67%. vulcanchem.comunal.edu.co This significant proportion of hydrophobic residues facilitates the peptide's interaction with and disruption of the lipid bilayer of bacterial membranes. vulcanchem.com Generally, hydrophobic residues in AMPs make up about 40% to 60% of the total amino acids. mdpi.com
The amphipathic nature, meaning the spatial separation of hydrophobic and hydrophilic residues, allows these peptides to interact with both the aqueous environment and the lipid core of the membrane. nih.gov This dual characteristic is crucial for their mechanism of action, which often involves the formation of an α-helical structure upon contacting a membrane. vulcanchem.commdpi.com Studies on various AMPs have shown that increasing hydrophobicity, for instance by substituting with leucine or valine, can enhance antibacterial activity. frontiersin.org However, an optimal balance is necessary, as excessively high hydrophobicity can lead to reduced selectivity and increased toxicity towards host cells. core.ac.uk The hydrophobic moment, a measure of the amphipathicity of a helical peptide, has been shown to correlate with antimicrobial activity; analogs with a higher hydrophobic moment often exhibit a broader spectrum of activity. frontiersin.org
Impact of Net Charge and Cationic Residues on Activity and Selectivity
The net positive charge of AMPs is a key factor in their initial interaction with the negatively charged components of bacterial cell membranes. This compound has a net charge of +5, primarily due to its lysine and arginine residues. vulcanchem.com This cationic nature facilitates the electrostatic attraction and accumulation of the peptide on the microbial surface. nih.govfrontiersin.org
Numerous studies have highlighted the importance of net charge in antimicrobial efficacy. Increasing the number of positively charged residues can enhance antimicrobial activity. mdpi.com For example, modifying ponericin L1 by replacing an anionic residue with a cationic one (lysine) or a neutral one (glutamine) dramatically improved its effectiveness against several bacterial strains without a concurrent increase in hemolytic activity. researchgate.netnih.gov Similarly, analogs of the scorpion peptide Stigmurin with an increased positive charge showed potent activity against Gram-negative bacteria, which the native peptide lacked. frontiersin.org However, the relationship is not always linear; an excessively high net charge can sometimes lead to decreased selectivity. mdpi.com The type and position of the cationic residues are also important, as longer side-chain arms on these residues can contribute more effectively to activity. researchgate.net
Conformation-Activity Relationships in Membrane-Mimicking Environments
While many AMPs are unstructured in aqueous solution, they often adopt a defined secondary structure, typically an α-helix, upon interacting with a membrane or a membrane-mimicking environment like trifluoroethanol (TFE). mdpi.commdpi.comntnu.no This conformational change is critical for their biological activity. vulcanchem.com The structural features of ponericins suggest they form an amphipathic α-helical structure in polar environments, which is essential for their membrane-disrupting capabilities. nih.govresearchgate.net
Circular dichroism spectroscopy is a common technique used to study these conformational changes. For instance, studies on ponericin L2 showed that while it was a random coil in water, it adopted a helical content of about 39% in a TFE/water mixture. researchgate.net This induced helicity allows the peptide to present its hydrophobic and hydrophilic faces optimally for membrane insertion and disruption. The presence of a proline residue in many ponericins, including the W-family, likely introduces a kink in the helical structure, which may be important for its specific mode of action. nih.gov The interaction with the membrane is a dynamic process, with the peptide first binding to the surface and then inserting into the lipid bilayer, a process that is dependent on both the peptide's sequence and the lipid composition of the membrane. nih.gov
Strategies for Enhancing Microbial Selectivity and Minimizing Host Cell Interaction
Rational design of analogs based on a lead peptide like Ponericin-W1 has shown promising results. rsc.org In one study, replacing cationic amino acids in the hydrophobic region with hydrophobic ones enhanced antibacterial activity, while increasing the number of cationic amino acids in the hydrophilic region reduced toxicity to human red blood cells, thereby improving selectivity. rsc.org Another strategy involves disrupting the hydrophobic face of the peptide by introducing a charged residue, which has been shown to significantly decrease hemolytic activity without compromising antimicrobial potency. core.ac.uk The initial electrostatic interaction is a key determinant of selectivity; the higher negative charge of bacterial membranes compared to the zwitterionic nature of mammalian cell membranes provides a basis for this preferential targeting. nih.govmdpi.com By fine-tuning the balance between cationicity and hydrophobicity, it is possible to design peptides that effectively bind to and disrupt bacterial membranes while having minimal interaction with host cells. nih.govmdpi.com
Analytical and Biophysical Methodologies in Ponericin W Like 321 Research
Chromatographic Techniques for Purification and Analysis (e.g., RP-HPLC)
Chromatographic techniques are fundamental for the isolation and purity assessment of Ponericin-W-like 321 and similar peptides. lcms.czjsmcentral.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a cornerstone technique for purifying synthetic and natural peptides. lcms.czmdpi.com In the study of ponericin-like peptides, RP-HPLC is employed to separate the peptide of interest from a complex mixture, such as crude venom or a synthetic reaction mixture. nih.govnih.gov The separation is based on the differential partitioning of the peptide between a non-polar stationary phase (like C18) and a polar mobile phase, typically a gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA). lcms.czntnu.no The purity of the collected fractions is then assessed analytically using the same technique. novoprolabs.comhplc.eu For instance, a study on a ponericin-like peptide from Bombyx mori hemolymph utilized RP-HPLC for purification following an initial extraction. nih.govnih.gov
| Parameter | Description | Relevance to this compound |
| Stationary Phase | Typically a C18 (octadecylsilyl) bonded silica (B1680970), providing a hydrophobic surface. hplc.eu | The hydrophobic nature of this compound interacts with the stationary phase, allowing for its separation from more polar impurities. |
| Mobile Phase | A gradient of an organic solvent (e.g., acetonitrile) in water. ntnu.no | The gradually increasing concentration of the organic solvent elutes the peptide from the column based on its hydrophobicity. |
| Ion-Pairing Agent | Trifluoroacetic acid (TFA) is commonly used to improve peak shape and resolution. lcms.czhplc.eu | TFA forms ion pairs with the basic residues of the peptide, reducing unwanted interactions with the silica support and enhancing separation. lcms.cz |
| Detection | UV absorbance, typically at 220 nm and 280 nm. nih.gov | The peptide bonds absorb at 220 nm, while aromatic residues (like Phenylalanine in this compound) absorb at 280 nm, allowing for monitoring of the elution profile. nih.gov |
Mass Spectrometry for Sequence Verification and Molecular Weight Determination (e.g., MALDI-TOF MS, LC-MS/MS)
Mass spectrometry (MS) is an indispensable tool for the precise determination of molecular weight and the verification of the amino acid sequence of peptides like this compound. nih.gov
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: This technique is frequently used for the rapid and accurate determination of the molecular mass of purified peptides. ntnu.no In the characterization of a ponericin-like peptide from Bombyx mori, MALDI-TOF MS was used to identify the fraction with antibacterial properties. nih.govnih.gov The peptide is co-crystallized with a matrix on a target plate and ionized by a laser beam. The time it takes for the ionized peptide to travel through a flight tube to the detector is proportional to its mass-to-charge ratio, yielding a precise molecular weight. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique couples the separation power of HPLC with the analytical capabilities of mass spectrometry. It is used for both identifying peptides in complex mixtures and for sequencing. ntnu.no After separation by LC, the peptide is ionized and selected in the first mass analyzer. It is then fragmented, and the masses of the resulting fragments are measured in the second mass analyzer. This fragmentation pattern provides sequence information, which can be used to confirm the identity of this compound.
| Technique | Information Obtained | Application in this compound Research |
| MALDI-TOF MS | Precise molecular weight. ntnu.nonih.gov | Confirms the successful synthesis or purification of the full-length this compound peptide. nih.govnih.gov |
| LC-MS/MS | Amino acid sequence and post-translational modifications. ntnu.no | Verifies the primary structure of this compound and can identify any modifications. |
Spectroscopic Methods for Structural Analysis (e.g., Circular Dichroism Spectropolarimetry, Fluorescence Spectroscopy, UV-Vis Spectroscopy)
Spectroscopic methods provide insights into the secondary structure and the environment of specific amino acid residues within this compound, particularly upon interaction with model membranes.
Circular Dichroism (CD) Spectropolarimetry: CD spectroscopy is used to determine the secondary structure of peptides in different environments. ntnu.no Ponericin family peptides are often unstructured in aqueous solution but adopt an α-helical conformation in membrane-mimicking environments, such as in the presence of lipid vesicles or trifluoroethanol (TFE). ntnu.nonih.gov This conformational change is a hallmark of many membrane-active antimicrobial peptides. nih.gov
Fluorescence Spectroscopy: This technique can be used to study the interaction of the peptide with lipid bilayers. researchgate.net The intrinsic fluorescence of tryptophan residues, if present, can be monitored for changes in emission wavelength and intensity upon binding to membranes, providing information on the residue's local environment. researchgate.net For peptides lacking tryptophan, extrinsic fluorescent probes can be used.
UV-Vis Spectroscopy: UV-Vis spectroscopy is a simpler technique used to confirm the presence of peptides and certain amino acids. nih.gov The absorbance peak around 220 nm is indicative of the peptide backbone, while a peak at approximately 280 nm suggests the presence of aromatic residues like tyrosine and tryptophan. nih.gov In a study of a ponericin-like peptide, a shift in the maximum absorbance from 278 to 285 nm in the hemolymph of infected B. mori was observed, indicating changes in the protein environment upon infection. nih.govnih.gov UV-visible spectra analysis has also been used to confirm that ponericin peptides can bind to DNA and disrupt the double-helix structure. mdpi.com
| Method | Structural Information | Relevance to this compound |
| Circular Dichroism | Secondary structure content (α-helix, β-sheet, random coil). ntnu.no | Reveals the conformational changes this compound undergoes when it interacts with bacterial membranes, which is crucial for its mechanism of action. ntnu.no |
| Fluorescence Spectroscopy | Local environment of aromatic residues, peptide-membrane binding. researchgate.net | Helps to understand how the peptide inserts into and interacts with the lipid bilayer. |
| UV-Vis Spectroscopy | Presence of peptide bonds and aromatic residues. nih.gov | A quick method for peptide quantification and to detect changes in the local environment of aromatic amino acids. nih.gov |
Cell-Based Assays for Mechanistic Insights (e.g., Dye Permeation Assays, DAPI Staining, Gel Retardation Assays)
Cell-based assays are critical for elucidating the mechanism by which this compound exerts its antimicrobial effects. frontiersin.orgnih.gov
Dye Permeation Assays: These assays assess the ability of a peptide to disrupt the integrity of bacterial membranes. nih.gov By treating bacterial cells with the peptide in the presence of a fluorescent dye like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes, an increase in fluorescence indicates membrane permeabilization. mdpi.com This is a common mechanism for antimicrobial peptides, which often form pores in the bacterial membrane. mdpi.com
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. mdpi.com It is used to visualize the nucleus and can be used to assess the impact of a peptide on nucleic acid synthesis. mdpi.com Studies on Ponericin W1 have shown that it can suppress the synthesis of DNA and RNA in Geotrichum citri-aurantii. mdpi.com
Gel Retardation Assays: This technique is used to investigate the binding of a peptide to nucleic acids (DNA or RNA). mdpi.commdpi.com The principle is that when a peptide binds to DNA or RNA, the resulting complex will migrate more slowly through an agarose (B213101) gel than the nucleic acid alone. mdpi.comresearchgate.net This assay has demonstrated that Ponericin W1 can bind to the genomic DNA of G. citri-aurantii in vitro. mdpi.com
| Assay | Mechanistic Question Addressed | Finding with Ponericin-like Peptides |
| Dye Permeation Assay | Does the peptide disrupt the bacterial cell membrane? nih.gov | Many ponericins are known to permeabilize membranes, leading to cell death. mdpi.com |
| DAPI Staining | Does the peptide interfere with nucleic acid integrity or synthesis? mdpi.com | Ponericin W1 has been shown to inhibit DNA and RNA synthesis. mdpi.com |
| Gel Retardation Assay | Can the peptide directly bind to DNA or RNA? mdpi.commdpi.com | Ponericin W1 has been shown to bind to genomic DNA. mdpi.com |
Ecological and Evolutionary Context of Ponericin W Like Peptides
Ponericins are a significant family of short, linear cationic antimicrobial peptides (AMPs) found within the aculeatoxin superfamily. nih.gov They were first identified in the venom of Neoponera goeldii (formerly Pachycondyla goeldii) and are known for their antimicrobial, hemolytic, and insecticidal properties. nih.govresearchgate.netcapes.gov.br The ponericin family is categorized into three subfamilies based on sequence similarity and the primary N-terminal amino acid: the W-subfamily (melittin-like), the L-subfamily (dermaseptin-like), and the G-subfamily (cecropin-like). nih.govresearchgate.netfrontiersin.org
| Property | Value |
| Amino Acid Sequence | FGSLFSLGSKLLPSVFKLFSRKKQ |
| Length | 24 amino acids |
| Molar Mass | 2715.28 Da |
| Net Charge | +5 |
| Source | Lychas mucronatus (Chinese swimming scorpion) |
Role of Ponericins in Ant Venom Ecology
The venom of ants is a complex mixture of toxins used for subduing prey and defending the colony against predators and microbial threats. pensoft.net Ponericins are widespread across the Ponerinae subfamily, indicating their significant ecological functions. nih.gov The peptides' primary role is defensive, particularly against microbial pathogens that may be introduced to the colony via prey. researchgate.net The concentrations of these peptides in the venom are sufficient for effective antibacterial action in vivo. researchgate.netcapes.gov.br
Research has shown that ponericins possess a broad range of biological activities, including antimicrobial, insecticidal, cytotoxic, hemolytic, and even pain-inducing properties. nih.gov This functional diversity suggests that these peptides are multipurpose, serving both in predation (paralyzing prey) and defense against predators and pathogens. nih.govresearchgate.net For instance, the pain-inducing capability of some ponericins is thought to be a key defense mechanism against mammalian predators. nih.gov
Adaptive Evolution of Peptide Diversity and Function
The diversity of peptides within ant venom, including the various ponericin families, is a result of adaptive evolution. pensoft.net This diversity allows the venom to be effective against a wide range of biological targets. pensoft.net The evolution of these peptides is driven by the ecological pressures faced by the ants, such as the type of prey, the predators in their environment, and the prevalent microbial threats. frontiersin.org
The presence of multiple, functionally diverse peptides within the same venom is a common feature. For example, in the venom of Pachycondyla goeldii, different ponericins within the same family exhibit varied biological activities. researchgate.netcapes.gov.br This intraspecific variation in venom composition can also be influenced by geographical location, leading to an expanded peptide repertoire for a single species. pensoft.net
The structural and functional similarities between ponericins and other well-known peptides, such as melittin (B549807), cecropins, and dermaseptins, suggest a degree of convergent evolution. researchgate.netfrontiersin.orgresearchgate.netnih.gov These peptides often adopt an amphipathic α-helical structure in membrane environments, which is crucial for their disruptive action on microbial cell membranes. vulcanchem.comresearchgate.netcapes.gov.br
Comparative Genomics and Proteomics of Venom-Producing Organisms
The study of ant venoms has been significantly advanced by proteomic and transcriptomic analyses. nih.govuts.edu.au These techniques have revealed the complexity of venom composition, which includes a wide array of peptides and proteins. nih.govresearchgate.net For instance, a study on Odontomachus haematodus venom identified over 100 small linear peptides. pensoft.net
Comparative genomics has provided insights into the evolution of venom components. For example, analysis of antimicrobial peptide-like genes across several ant species has shed light on their diversification. researchgate.netplos.org Transcriptome analysis of the venom glands of ants like Paraponera clavata and Dinoponera quadriceps has helped in identifying novel peptide sequences and understanding the expression levels of various toxins. nih.govplos.orgmdpi.com
Future Research Directions and Potential Applications for Ponericin W Like 321
Rational Design of Enhanced Analogs with Optimized Biological Profiles
The rational design of antimicrobial peptides (AMPs) like Ponericin-W-like 321 is a key strategy to enhance their therapeutic potential. nih.govnih.gov This approach involves systematically modifying the peptide's structure to improve its antimicrobial activity while minimizing toxicity to host cells. nih.gov Research on Ponericin-W1, a related peptide, has shown that modifying the hydrophobic and hydrophilic regions can significantly impact its biological profile. nih.gov
Studies have demonstrated that increasing the positive charge of AMPs by substituting certain amino acids with lysine (B10760008) or arginine can enhance antibacterial activity. researchgate.net For instance, replacing cationic amino acids in the hydrophobic region with hydrophobic ones boosted the antibacterial effects of Ponericin-W1 analogs. nih.gov Conversely, increasing the number of cationic residues in the hydrophilic region reduced hemolytic activity, thereby improving bacterial selectivity. nih.gov This principle of balancing hydrophobicity and cationicity is fundamental to designing analogs with an improved therapeutic index.
The goal of rational design is to create peptides that are highly effective against a broad spectrum of pathogens, including multidrug-resistant strains, while remaining non-toxic to mammalian cells. nih.gov By fine-tuning the primary sequence, researchers can optimize the amphipathic α-helical structure that is critical for membrane disruption in bacteria. nih.govresearchgate.net This targeted approach allows for the development of novel AMPs with superior performance compared to their natural counterparts. nih.gov
Development of Advanced Delivery Systems for Targeted Action (e.g., Nanoparticle Conjugates)
A significant hurdle in the clinical application of antimicrobial peptides (AMPs) is their susceptibility to degradation by proteases, short half-life, and potential systemic toxicity. nih.govresearchgate.net Advanced delivery systems, particularly those based on nanotechnology, offer a promising solution to overcome these challenges. nih.govnih.gov Encapsulating or conjugating AMPs like this compound to nanoparticles can protect them from enzymatic degradation, improve their stability, and enable targeted delivery to infection sites. nih.govnih.gov
Various nanomaterials, including lipid-based nanoparticles (liposomes), polymeric nanoparticles, and metallic nanoparticles, have been explored for AMP delivery. nih.govnih.govmdpi.com These nanocarriers can be engineered to control the release of the peptide, ensuring a sustained therapeutic effect. nih.gov For example, the controlled release of Ponericin G1 has been demonstrated using polyelectrolytes. nih.gov
Furthermore, nanoparticle-based systems can enhance the penetration of AMPs into biofilms, which are notoriously difficult to eradicate with conventional antibiotics. nih.gov The functionalization of nanoparticles with targeting ligands can further increase the concentration of the AMP at the site of infection, thereby enhancing its efficacy and reducing off-target effects. nih.govmdpi.com The use of such delivery systems can significantly improve the therapeutic index of AMPs, making them more viable for clinical use. nih.govnih.gov
Investigation of Synergistic Effects with Other Antimicrobial Agents
Combining antimicrobial peptides (AMPs) with conventional antibiotics is a promising strategy to combat the growing threat of antibiotic resistance. mdpi.comnih.gov The primary mechanism of many AMPs, including the ponericin family, involves the disruption of the bacterial membrane. mdpi.comnih.gov This action can increase the permeability of the bacterial cell wall, facilitating the entry of other antimicrobial drugs that target intracellular components. nih.govfrontiersin.org
This synergistic interaction can lead to several benefits:
Enhanced Efficacy: The combination can be more effective at killing bacteria than either agent alone. nih.gov
Reduced Dosages: Lower concentrations of both the AMP and the antibiotic may be required, potentially reducing dose-related toxicity. nih.gov
Overcoming Resistance: Synergy can help to overcome existing antibiotic resistance mechanisms. nih.govfrontiersin.org
Slowing Resistance Development: The multi-target approach makes it more difficult for bacteria to develop resistance to the combination therapy. nih.gov
Studies have shown that AMPs can act synergistically with a variety of antibiotics against multidrug-resistant bacteria. For example, polymyxin (B74138) B, an AMP, has been shown to permeabilize the outer membrane of Gram-negative bacteria, enhancing the efficacy of other antibiotics. frontiersin.org Investigating the synergistic potential of this compound with a range of antibiotics against clinically relevant pathogens could unlock new and effective treatment options for difficult-to-treat infections. nih.govfrontiersin.org
Exploration of Resistance Mechanisms and Strategies to Mitigate Resistance Development
While a key advantage of antimicrobial peptides (AMPs) is their ability to circumvent common antibiotic resistance mechanisms, bacteria can still develop resistance to them. nih.govnih.gov Understanding these resistance mechanisms is crucial for the long-term viability of AMP-based therapies. nih.govfrontiersin.org
Bacteria can develop resistance to AMPs through several strategies:
Alteration of the Cell Surface: Bacteria can modify their cell surface to reduce the net negative charge, thereby repelling the cationic AMPs. This can be achieved through modifications of lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. frontiersin.org
Efflux Pumps: Bacteria can utilize efflux pumps to actively transport AMPs out of the cell before they can reach their target. frontiersin.org
Proteolytic Degradation: Bacteria may produce proteases that can degrade the AMPs, rendering them inactive. frontiersin.org
Biofilm Formation: The extracellular matrix of biofilms can act as a physical barrier, preventing AMPs from reaching the bacterial cells. nih.gov
To mitigate the development of resistance, several strategies can be employed. The rational design of AMP analogs with enhanced activity and multiple mechanisms of action can make it more difficult for bacteria to develop resistance. nih.gov Combination therapy, using AMPs in conjunction with other antimicrobial agents, also presents a powerful approach to combat resistance. nih.gov Furthermore, the development of advanced delivery systems can help to ensure that a lethal concentration of the AMP reaches the target bacteria, reducing the likelihood of resistance emerging. nih.gov Studies on related peptides have shown no resistance development even after multiple generations, highlighting the potential of well-designed AMPs to be less prone to resistance. nih.gov
Expanding the Repertoire of Bioactivities Beyond Antimicrobial Properties
While primarily known for their antimicrobial effects, many antimicrobial peptides (AMPs) exhibit a range of other biological activities that could be harnessed for therapeutic purposes. peerj.commdpi.com Investigating these additional properties in this compound could reveal new and unexpected applications.
Potential bioactivities beyond direct microbial killing include:
Anti-biofilm Activity: Some AMPs can inhibit the formation of biofilms or disperse existing ones at concentrations below those required for killing planktonic bacteria. peerj.com This is a significant advantage as biofilms are a major contributor to chronic infections and antibiotic resistance. nih.govpeerj.com
Immunomodulatory Effects: AMPs can modulate the host immune response, for example, by influencing inflammation. frontiersin.orgmdpi.com
Wound Healing: Some AMPs have been shown to promote wound healing. nih.govmdpi.com For instance, a rationally designed analog of Ponericin-W1 accelerated wound healing in a mouse model. nih.gov
Antiviral and Antifungal Activity: The activity of this compound is not limited to bacteria; it has also been reported to have antifungal properties. novoprolabs.com Further investigation could reveal antiviral or broader antifungal applications. nih.gov
Insecticidal Properties: The ponericin family of peptides, from which this compound is derived, has demonstrated insecticidal activity. nih.govresearchgate.net
Q & A
Q. How can machine learning improve the prediction of this compound’s off-target effects?
- Methodology : Train neural networks on AMP databases (e.g., APD3) using features like charge, hydrophobic moment, and sequence motifs. Apply SHAP (SHapley Additive exPlanations) analysis to prioritize high-risk motifs. Validate predictions with high-throughput cytotoxicity screens (e.g., against human cell lines) .
Ethical & Methodological Pitfalls
What are common pitfalls in formulating research questions about this compound’s therapeutic potential?
- Guidance : Avoid overly broad questions (e.g., "Is this compound effective?"). Instead, use FINER criteria: specify Feasible endpoints (e.g., MIC reduction by 50%), Novel comparisons (vs. emerging AMPs), and Relevant clinical contexts (e.g., biofilm eradication). Pilot studies are critical to assess resource needs .
Q. How can researchers mitigate bias when interpreting this compound’s synergistic effects with antibiotics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
